Bay 869766;rdea119
Description
Significance of the RAS/RAF/MEK/ERK Signaling Cascade in Cellular Processes
A key branch of the broader MAPK pathway is the RAS/RAF/MEK/ERK cascade. This sequence of protein kinases relays signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), to the nucleus. sinobiological.com The cascade begins with the activation of RAS proteins, which are small GTPases. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). nih.gov RAF kinases, in turn, phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). rockland.comsinobiological.comnih.gov MEK1/2 are dual-specificity kinases that phosphorylate both serine/threonine and tyrosine residues. mdpi.comnih.gov Their sole known substrates are the Extracellular Signal-Regulated Kinases ERK1 and ERK2. rockland.commdpi.comclinmedjournals.org Upon phosphorylation by MEK1/2, activated ERK1/2 translocate to the nucleus and phosphorylate numerous substrates, including transcription factors, thereby regulating gene expression and influencing critical cellular outcomes like cell cycle progression, differentiation, and survival. rockland.commdpi.comnih.gov Aberrant activation of this pathway is estimated to occur in about one-third of all human cancers. rockland.comesmed.orgfrontiersin.org
Rationale for MEK1/2 as a Therapeutic Target in Dysregulated Signaling Pathways
The central position of MEK1/2 within the RAS/RAF/MEK/ERK cascade makes them attractive therapeutic targets, particularly in contexts of dysregulated signaling, such as cancer. rockland.comresearchgate.netnih.gov MEK1/2 are highly selective for their substrates, ERK1/2, which helps ensure that inhibiting MEK has a more focused effect downstream compared to inhibiting upstream components like RAF, which have broader substrate specificity. rockland.comnih.gov Furthermore, while mutations in RAS and RAF are common drivers of pathway activation in cancer, MEK mutations themselves are relatively rare, suggesting that targeting MEK might circumvent some resistance mechanisms associated with mutations in upstream kinases. esmed.org MEK inhibitors can block the phosphorylation and subsequent activation of ERK1/2, effectively suppressing the downstream signaling that promotes uncontrolled cell proliferation and survival in many cancers. rockland.commdpi.comnih.govresearchgate.net
Overview of Bay 869766;rdea119 as an Allosteric MEK1/2 Inhibitor in Preclinical Research
Bay 869766, also known as RDEA119 or Refametinib (B612215), is a small molecule that has been investigated in preclinical research as a potent, selective, and allosteric inhibitor of MEK1 and MEK2. nih.govselleckchem.comstemcell.commedchemexpress.comcaymanchem.comsciforschenonline.orgnih.govaacrjournals.orgfrontiersin.orghemonc.org Unlike ATP-competitive inhibitors that bind to the active site of the enzyme, Bay 869766 binds to an allosteric pocket distinct from the ATP-binding site. nih.govselleckchem.comstemcell.commedchemexpress.comnih.govaacrjournals.org This allosteric binding modulates MEK1/2 activity, primarily by stabilizing a conformation of the activation loop that is resistant to phosphorylation by upstream RAF kinases, thereby blocking MEK activation. nih.govpnas.org
Preclinical studies have demonstrated the potent inhibitory activity of Bay 869766 against MEK1 and MEK2 enzymes. In radiometric enzyme assays measuring the phosphorylation of ERK by MEK, IC₅₀ values of 17 nM for MEK1 and 43 nM for MEK2 have been reported. aacrjournals.org Kinetic analysis indicates that the inhibition is non-competitive with respect to ATP. medchemexpress.comaacrjournals.org Further in vitro studies using ELISA to assess cellular phospho-ERK levels in A375 human melanoma cells showed an EC₅₀ of 7 nM. aacrjournals.org
Bay 869766 has shown efficacy in inhibiting cell proliferation across various human cancer cell lines in vitro. nih.govselleckchem.comstemcell.com Studies have reported GI₅₀ values for anchorage-dependent growth inhibition in cell lines such as A375 (melanoma), A431 (epidermoid carcinoma), Colo205 (colon cancer), and HT29 (colon cancer), with mean GI₅₀ values ranging from 70 to 89 nM. selleckchem.comaacrjournals.org Anchorage-independent growth was also inhibited in cell lines like A375 and Colo205 with mean GI₅₀ values of 84 nM and 40 nM, respectively. selleckchem.comaacrjournals.org The compound has been shown to inhibit anchorage-dependent growth of human cancer cell lines harboring the V600E BRAF mutation with GI₅₀ values ranging from 67 to 89 nM. selleckchem.com Bay 869766 potently inhibits the proliferation of cell lines harboring BRAF mutations while showing minimal effects on cells with wild-type BRAF. selleckchem.com
The antiproliferative activity of Bay 869766 has also been evaluated in hepatocellular carcinoma (HCC) cell lines. It inhibited cell proliferation in a concentration-dependent manner, showing greater potency against human HepG2 cells with NRAS mutations (IC₅₀ = 33 nM) compared to Hep3B and PLC/PRF/5 cells with underlying HBV infection (IC₅₀ = 366 nM and 762 nM, respectively). nih.gov
In vivo preclinical studies using human tumor xenograft models in nude mice have demonstrated the potent activity of Bay 869766. nih.govcaymanchem.com Oral administration of Bay 869766 has resulted in significant tumor growth inhibition and tumor growth delay in models of melanoma (A375), colon carcinoma (Colo205, HT-29), and epidermal carcinoma (A431). nih.govselleckchem.comaacrjournals.org In some cases, tumor regressions were observed. aacrjournals.org For example, oral administration at 50 mg/kg once daily for 14 days led to 68% tumor growth inhibition in the A375 melanoma model, while 25 mg/kg once daily for 14 days resulted in 123% tumor growth inhibition (indicating tumor shrinkage below starting volume) in the Colo205 colon carcinoma model. selleckchem.com Doses of 25 mg/kg once daily for 14 days also produced 56% and 67% tumor growth inhibition for HT-29 and A431 tumors, respectively. selleckchem.com
Bay 869766 exhibits complete suppression of ERK phosphorylation at fully efficacious doses in mice, indicating effective target engagement in vivo. nih.gov Preclinical studies also suggest that Bay 869766 has a tissue selectivity that may reduce the potential for central nervous system-related side effects. nih.govselleckchem.com
Preclinical investigations have also explored the potential for Bay 869766 in combination therapies. Studies in preclinical murine and rat models of hepatocellular carcinoma have shown that Bay 869766 in combination with sorafenib (B1663141) exhibits synergistic antitumor activity, associated with inhibition of ERK phosphorylation, tumor cell proliferation, and microvessel density. stemcell.comnih.govfiercebiotech.comdrugdiscoverynews.com The combination appeared to block parallel signaling pathways, with sorafenib primarily targeting VEGFR-mediated signaling and Bay 869766 acting on the MAPK pathway. nih.gov In human orthotopic primary pancreatic cancer xenografts, Bay 869766 alone or in combination with rapamycin (B549165) showed significant growth inhibition, a decrease in cells in S-phase, and cell cycle arrest predominantly in G1 phase. nih.gov
The following tables summarize some of the preclinical data on Bay 869766:
| Assay Type | Target | IC₅₀ / EC₅₀ / GI₅₀ (nM) | Notes | Source |
| Radiometric Enzyme | MEK1 | 17 | Non-competitive with ATP | aacrjournals.org |
| Radiometric Enzyme | MEK2 | 43 | Non-competitive with ATP | aacrjournals.org |
| Cellular Phospho-ERK | ERK (A375) | 7 | ELISA, 1% FBS | aacrjournals.org |
| Cell Proliferation (Anchorage-Dependent) | A375 | 71 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation (Anchorage-Dependent) | A431 | 86 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation (Anchorage-Dependent) | Colo205 | 89 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation (Anchorage-Dependent) | HT29 | 70 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation (Anchorage-Independent) | A375 | 84 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation (Anchorage-Independent) | Colo205 | 40 | Mean GI₅₀ | aacrjournals.org |
| Cell Proliferation | HepG2 (NRAS mut) | 33 | HCC cell line, in vitro | nih.gov |
| Cell Proliferation | Hep3B (HBV inf) | 366 | HCC cell line, in vitro | nih.gov |
| Cell Proliferation | PLC/PRF/5 (HBV inf) | 762 | HCC cell line, in vitro | nih.gov |
| In Vivo Model | Treatment Schedule | Tumor Growth Inhibition (%) | Notes | Source |
| Human melanoma A375 xenograft (nude mice) | 50 mg/kg, qd x 14 | 68 | Oral administration | selleckchem.com |
| Human colon carcinoma Colo205 xenograft (nude mice) | 25 mg/kg, qd x 14 | 123 | Oral administration, TGI > 100% | selleckchem.com |
| Human colon carcinoma HT-29 xenograft (nude mice) | 25 mg/kg, qd x 14 | 56 | Oral administration | selleckchem.com |
| Human epidermal carcinoma A431 xenograft (nude mice) | 25 mg/kg, qd x 14 | 67 | Oral administration | selleckchem.com |
| Human Huh-7 HCC xenograft | 20 mg/kg, single agent | ~20 | Subcutaneous, compared to vehicle | nih.gov |
| Human Huh-7 HCC xenograft | Combination with sorafenib | 70 | Subcutaneous, compared to vehicle | nih.gov |
These preclinical findings highlight Bay 869766 as a potent and selective allosteric inhibitor of MEK1/2 with demonstrated activity in various in vitro and in vivo cancer models, supporting its investigation in clinical development. nih.govaacrjournals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20F3IN2O5S |
|---|---|
Molecular Weight |
572.3 g/mol |
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3 |
InChI Key |
RDSACQWTXKSHJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F |
Pictograms |
Health Hazard |
Synonyms |
BAY 869766 BAY-869766 BAY869766 N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide RDEA 119 RDEA-119 RDEA119 refametini |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Bay 869766;rdea119
Allosteric Inhibition of MEK1/2 Enzymes by Bay 869766;rdea119
Bay 869766 functions as an allosteric inhibitor of MEK1 and MEK2. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's catalytic activity sciforschenonline.orgmedchemexpress.comaacrjournals.orgnih.gov.
Specificity of Binding to the Allosteric Pocket of MEK1/2
Bay 869766 selectively binds to an allosteric pocket located adjacent to the ATP-binding site on the MEK1/2 enzymes medchemexpress.comcaymanchem.comstemcell.comnih.govaacrjournals.orgnih.govncats.io. This allosteric site is characterized by low sequence homology to other kinases (with the exception of MEK5), contributing to the high selectivity of Bay 869766 for MEK1 and MEK2 nih.gov. X-ray crystallography studies of the complex of MEK1 with ATP, magnesium, and RDEA119 (Bay 869766) have confirmed the binding of the compound to this allosteric pocket corporate-ir.netaacrjournals.org. Structural analysis indicates that Bay 869766 interacts with ATP, the activation loop, and surrounding amino acids in this region through hydrogen bonding and hydrophobic interactions nih.gov. The unique cyclopropyl (B3062369) group of Bay 869766 also makes direct hydrophobic contacts with the side chain of Met219 in the activation loop, further stabilizing the interaction nih.gov.
Non-ATP Competitive Inhibition Characteristics
A key feature of Bay 869766's mechanism of action is its non-ATP competitive inhibition of MEK1/2 medchemexpress.comselleckchem.comtargetmol.comcaymanchem.commdpi.comcorporate-ir.netdrugbank.comnih.govnih.govaacrjournals.orglifetechindia.com. This means that Bay 869766 does not compete with ATP for binding to the active site of MEK1/2. Instead, by binding to the allosteric pocket, it locks the enzyme in a catalytically inactive conformation, thereby preventing the phosphorylation of its substrate, ERK1/2, regardless of ATP concentration nih.govncats.io. This non-ATP competitive mechanism is a characteristic of allosteric MEK inhibitors and is thought to contribute to their selectivity and potentially reduce off-target effects compared to ATP-competitive kinase inhibitors sciforschenonline.org.
Downstream Signaling Pathway Modulation by this compound
The primary consequence of MEK1/2 inhibition by Bay 869766 is the modulation of downstream signaling within the RAS-RAF-MEK-ERK pathway.
Inhibition of ERK1/2 Phosphorylation
MEK1 and MEK2 are dual-specificity kinases that specifically phosphorylate Extracellular signal-regulated kinases 1 and 2 (ERK1/2) on threonine and tyrosine residues within their activation loop, a critical step for ERK1/2 activation nih.govmdpi.com. Bay 869766 potently inhibits MEK activity, which is directly measured by the reduction in phosphorylation of ERK1/2 medchemexpress.comcaymanchem.comnih.govncats.iolifetechindia.com. Studies in various human cancer cell lines, including those with different tissue origins and BRAF mutational statuses, have shown that Bay 869766 inhibits ERK1/2 phosphorylation with EC50 values typically ranging from 2.5 to 16 nM medchemexpress.comcaymanchem.comnih.govncats.ioaacrjournals.orglifetechindia.com. This inhibition of ERK1/2 phosphorylation is a direct consequence of Bay 869766 binding to MEK1/2 and preventing their catalytic function nih.govaacrjournals.org.
Impact on Key Effector Proteins within the MAPK Cascade
The RAS-RAF-MEK-ERK pathway regulates numerous cellular processes, including gene transcription, cellular proliferation, survival, and motility, through the phosphorylation of various downstream effector proteins by activated ERK1/2 sciforschenonline.orgnih.govnih.gov. By inhibiting ERK1/2 phosphorylation, Bay 869766 effectively prevents the activation of these downstream effectors. This disruption of the MAPK cascade signaling contributes to the observed biological effects of Bay 869766, such as the inhibition of cell proliferation in various cancer cell lines selleckchem.comnih.govcorporate-ir.netaacrjournals.orgncats.ioaacrjournals.org. Studies have shown that Bay 869766 treatment can lead to cell cycle arrest, particularly in the G1/S phase corporate-ir.netaacrjournals.org. The inhibition of ERK1/2 activity also relieves a feedback loop where activated ERK1/2 typically inhibits RAF activity; however, certain MEK inhibitors, including Bay 869766, can paradoxically increase the interaction between MEK1/2 and C-Raf, potentially leading to a rebound in MEK/ERK activity in some contexts, such as in KRAS mutant cells nih.gov.
Enzyme Kinetics and Binding Dynamics of this compound with MEK1/2
Enzyme kinetics studies provide quantitative insights into the interaction between Bay 869766 and MEK1/2. Radiometric enzyme assays measuring the inhibition of MEK phosphorylation of ERK have determined the IC50 values for Bay 869766. These studies report IC50 values of approximately 19 nM for MEK1 and 47 nM for MEK2 medchemexpress.comselleckchem.comtargetmol.comcaymanchem.comcorporate-ir.netnih.govaacrjournals.orglifetechindia.com.
| Enzyme | IC50 (nM) | Assay Method | Source |
| MEK1 | 19 | Radiometric enzyme assay (phosphorylation of ERK) | medchemexpress.comtargetmol.comcaymanchem.comcorporate-ir.netnih.govaacrjournals.orglifetechindia.com |
| MEK2 | 47 | Radiometric enzyme assay (phosphorylation of ERK) | medchemexpress.comtargetmol.comcaymanchem.comcorporate-ir.netnih.govaacrjournals.orglifetechindia.com |
Kinetic analysis has confirmed that the inhibition of MEK by Bay 869766 is non-competitive with respect to ATP corporate-ir.netaacrjournals.org. The binding dynamics of Bay 869766 involve interactions within the allosteric pocket, including hydrogen bonding and hydrophobic contacts, which stabilize the inactive conformation of MEK1/2 nih.govscbt.com. While specific detailed kinetic parameters such as Ki or dissociation constants (koff) for Bay 869766 binding to MEK1/2 were not extensively detailed in the provided information beyond the IC50 values and the non-ATP competitive nature, the reported potency (low nanomolar IC50 values) indicates a strong affinity for the target enzymes medchemexpress.comselleckchem.comtargetmol.comcaymanchem.comcorporate-ir.netnih.govaacrjournals.orglifetechindia.com. Some sources suggest unique binding dynamics and a distinct reaction kinetics profile that contribute to its modulation of downstream signaling scbt.com.
IC50 Values for MEK1 and MEK2 Inhibition in Enzyme Assays
In enzyme inhibition assays, Bay 869766 has demonstrated potent inhibitory activity against both MEK1 and MEK2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity, have been determined. medchemexpress.comcaymanchem.comtargetmol.comlifetechindia.com
The reported IC50 values for Bay 869766 are:
MEK1: 19 nM medchemexpress.comcaymanchem.comtargetmol.comlifetechindia.com
MEK2: 47 nM medchemexpress.comcaymanchem.comtargetmol.comlifetechindia.com
These values indicate that Bay 869766 is a highly potent inhibitor of both MEK isoforms, with a slightly higher potency for MEK1 compared to MEK2. medchemexpress.comcaymanchem.comtargetmol.comlifetechindia.com The MEK kinase activity in these assays is typically determined by measuring the incorporation of radioactive phosphate (B84403) from ATP into ERK as a substrate. medchemexpress.comlifetechindia.com
| Target Enzyme | IC50 Value (nM) |
| MEK1 | 19 |
| MEK2 | 47 |
Conformational Changes Induced by this compound Binding
The binding of allosteric inhibitors like Bay 869766 to MEK1 and MEK2 induces specific conformational changes in the enzymes. researchgate.netarxiv.org Bay 869766 selectively binds to an allosteric pocket adjacent to the ATP-binding site. researchgate.netportico.org This binding event locks the unphosphorylated MEK1 and MEK2 enzymes into a closed, yet catalytically inactive, conformation. researchgate.net
Allosteric MEK inhibitors bind to a pocket in the inactive conformation of the kinase, which is formed by the displaced regulatory C-helix and an alpha-helix in the N-terminal portion of the kinase activation loop. pnas.org This activation loop contains the serine residues (S218 and S222 in MEK1) that are phosphorylated by RAF, leading to MEK activation. pnas.org By binding to this allosteric site, Bay 869766 interferes with the phosphorylation of these key serine residues by RAF. pnas.org
Cellular Pharmacology and Antiproliferative Activity of Bay 869766;rdea119
In Vitro Inhibition of Cell Proliferation in Diverse Cancer Cell Lines
Bay 869766 exhibits potent antiproliferative activity across a range of human cancer cell lines of different tissue origins and BRAF mutational statuses. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.com Its mechanism involves the selective binding to an allosteric pocket in the MEK1/2 enzymes, leading to potent inhibition of MEK activity. medchemexpress.commedchemexpress.cnlifetechindia.com
Concentration-Dependent Antiproliferative Effects
The antiproliferative effects of Bay 869766 are concentration-dependent. The compound inhibits MEK activity, as measured by the phosphorylation of ERK1/2, with EC50 values ranging from 2.5 to 15.8 nM across several human cancer cell lines. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.comhzbp.cnbiomart.cn Inhibition of cell growth is typically assessed through measurements like GI50 values.
Effects on Anchorage-Dependent and Anchorage-Independent Growth
Bay 869766 inhibits the anchorage-dependent growth of human cancer cell lines. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.comhzbp.cnmolnova.com Specifically, it shows inhibitory effects on cell lines harboring the gain-of-function V600E BRAF mutant, with GI50 values ranging from 67 to 89 nM under anchorage-dependent conditions. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.com In contrast, the compound demonstrates significantly less growth-inhibitory potency against cell lines with wild-type BRAF or certain other BRAF mutations under anchorage-dependent conditions. medchemexpress.commedchemexpress.cnlifetechindia.com
Under anchorage-independent conditions, GI50 values for all cell lines tested were reported to be similar, ranging from 40 to 84 nM. medchemexpress.commedchemexpress.cnlifetechindia.com Some cell lines, such as MDA-MB-231 and A431, were found to be significantly more sensitive to Bay 869766 under anchorage-independent conditions compared to anchorage-dependent conditions. medchemexpress.commedchemexpress.cnlifetechindia.com
Analysis of EC50/GI50 Values Across Cell Line Panels
Bay 869766 is a potent inhibitor of MEK1 and MEK2 enzyme activity, with reported IC50 values of 19 nM and 47 nM, respectively, in non-ATP-competitive enzyme inhibition assays. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.commedchemexpress.comtargetmol.cn
In terms of cellular activity, the compound inhibits the phosphorylation of ERK1/2 in various human cancer cell lines with EC50 values between 2.5 and 15.8 nM. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.comhzbp.cnbiomart.cn
Growth inhibition studies (GI50) have shown varying sensitivity depending on the cell line and its mutational status. For human cancer cell lines with the V600E BRAF mutation, anchorage-dependent growth was inhibited with GI50 values ranging from 67 to 89 nM. medchemexpress.comabmole.commedchemexpress.cnlifetechindia.com Hepatocellular carcinoma (HCC) cell lines have also shown potent antiproliferative activity with half-maximal inhibitory concentration values ranging from 33 to 762 nM. abmole.comresearchgate.net
The following table summarizes representative EC50 and GI50 values reported for Bay 869766:
| Assay Type | Target/Cell Line | Value Range (nM) | Condition | Source |
| Enzyme Inhibition (IC50) | MEK1 | 19 | Non-ATP-competitive | medchemexpress.comabmole.commedchemexpress.cnlifetechindia.commedchemexpress.comtargetmol.cn |
| Enzyme Inhibition (IC50) | MEK2 | 47 | Non-ATP-competitive | medchemexpress.comabmole.commedchemexpress.cnlifetechindia.commedchemexpress.comtargetmol.cn |
| Cellular Activity (EC50) | pERK1/2 in various human cancer cell lines | 2.5 - 15.8 | In vitro | medchemexpress.comabmole.commedchemexpress.cnlifetechindia.comhzbp.cnbiomart.cn |
| Growth Inhibition (GI50) | Human cancer cell lines (V600E BRAF mutant) | 67 - 89 | Anchorage-dependent | medchemexpress.comabmole.commedchemexpress.cnlifetechindia.com |
| Growth Inhibition (GI50) | Various human cancer cell lines | 40 - 84 | Anchorage-independent | medchemexpress.commedchemexpress.cnlifetechindia.com |
| Growth Inhibition (Half-maximal inhibitory concentration) | HCC cell lines | 33 - 762 | In vitro | abmole.comresearchgate.net |
Cell Cycle Modulation by Bay 869766;rdea119
Inhibition of the MEK pathway by Bay 869766 can lead to modulation of the cell cycle.
Induction of Cell Cycle Arrest (e.g., G1 Phase)
Bay 869766 has been reported to cause cell cycle arrest. This arrest occurs mainly in the G1 phase of the cell cycle. medchemexpress.com
Impact on S-Phase Progression and DNA Synthesis (e.g., Bromodeoxyuridine Labeling)
Information specifically detailing the impact of Bay 869766 on S-phase progression and DNA synthesis, including data from methods such as Bromodeoxyuridine labeling, was not found in the provided search results.
Mechanisms of Cell Death Induction by this compound
Inhibition of the MEK/ERK pathway by Bay 869766 can lead to the induction of cell death in sensitive cancer cells ontosight.ai. This is a critical aspect of its potential as an anti-cancer agent.
Apoptotic Pathways Activation
Bay 869766 can induce apoptosis in cancer cells ontosight.aiaacrjournals.orgnih.gov. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. By inhibiting MEK1/2, Bay 869766 disrupts the pro-survival signals transmitted through the MAPK pathway, which can trigger apoptotic cascades. Studies have shown that Bay 869766 treatment can lead to the activation of caspases, key executioners of apoptosis aacrjournals.org. Specifically, activation of caspases-3, -8, and -9 has been observed, indicating the involvement of both intrinsic and extrinsic apoptotic pathways aacrjournals.org.
Synergistic Apoptosis Induction with Other Molecularly Targeted Agents
Combination strategies involving Bay 869766 and other targeted therapies have shown synergistic effects in inducing apoptosis in various cancer cell lines selleckchem.comstemcell.comaacrjournals.orgnih.govaacrjournals.orgfiercebiotech.com. This suggests that combining Bay 869766 with agents targeting other pathways can enhance its cell-killing potential and potentially overcome resistance mechanisms.
For example, synergistic effects on apoptosis have been observed when Bay 869766 is combined with the mTOR inhibitor temsirolimus (B1684623) in certain cancer cell lines, including those with BRAF mutations selleckchem.comselleckchem.com. This combination also showed synergistic effects on autophagic cell death in selected cell lines selleckchem.comselleckchem.com.
Furthermore, combining Bay 869766 with sorafenib (B1663141), a multi-kinase inhibitor, has demonstrated synergistic anti-proliferative effects and increased apoptosis in renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC) cells abmole.comstemcell.comaacrjournals.orgfiercebiotech.com. This synergy is associated with the complete inhibition of both ERK and AKT phosphorylation, as sorafenib can decrease p-AKT while increasing p-ERK, and Bay 869766 decreases p-ERK but can increase p-AKT when used alone aacrjournals.org. The combination treatment also led to decreased levels of p-GSK3β and the anti-apoptotic protein MCL-1 aacrjournals.org.
In pancreatic cancer cell lines with wild-type KRAS, Bay 869766 has shown significant synergistic effects with the EGFR inhibitor erlotinib (B232) in inhibiting proliferation and inducing apoptosis stemcell.comaacrjournals.orgnih.gov. However, this synergy was not observed in cell lines with mutant KRAS aacrjournals.orgnih.gov.
Cellular Selectivity of Bay 869766 Action
Understanding the cellular selectivity of Bay 869766 is crucial for assessing its therapeutic window and potential side effects.
Differential Effects on Cancer Cells Versus Primary/Normal Cells
Bay 869766 has demonstrated differential effects on cancer cells compared to primary or normal cells corporate-ir.net. While it exhibits potent antiproliferative activity in various cancer cell lines, studies have shown negligible cytotoxicity to primary human cells at concentrations up to 10 µM corporate-ir.net. This suggests a degree of selectivity for cancer cells, which often have dysregulated MAPK signaling pathways that are more dependent on MEK activity for proliferation and survival researchgate.nettargetedonc.com.
The tissue selectivity of Bay 869766 is also suggested to reduce its potential for central nervous system-related side effects selleckchem.comabmole.comaacrjournals.orgselleckchem.comfigshare.comfiercebiotech.comnih.gov.
Influence of BRAF/RAS Mutational Status on Cellular Sensitivity
The mutational status of key components in the RAS/RAF/MEK/ERK pathway, particularly BRAF and RAS, significantly influences the sensitivity of cancer cells to MEK inhibitors like Bay 869766 selleckchem.comabmole.commedchemexpress.comtargetedonc.comselleckchem.comsmw.chresearchgate.netoncotarget.com.
Cancer cell lines harboring activating mutations in BRAF, such as the BRAF V600E mutation, are generally more sensitive to MEK inhibition by Bay 869766 selleckchem.comabmole.commedchemexpress.comselleckchem.comsmw.choncotarget.com. This is because these mutations lead to constitutive activation of the MAPK pathway upstream of MEK, making the cancer cells highly dependent on MEK activity for their growth and survival researchgate.nettargetedonc.comoncotarget.com. Bay 869766 potently inhibits the proliferation of cell lines with BRAF mutations selleckchem.comselleckchem.com.
In contrast, cancer cell lines with wild-type BRAF or certain other mutations (e.g., BRAF G464V) show significantly less growth-inhibitory potency to Bay 869766 selleckchem.commedchemexpress.comselleckchem.com. While BRAF mutations are strong predictors of sensitivity to MEK inhibitors, the influence of RAS mutations on sensitivity is more complex and can vary depending on the specific RAS mutation and the cancer type targetedonc.comsmw.choncotarget.com. Some studies suggest that RAS mutant cancers might also be sensitive to MEK inhibitors smw.chresearchgate.netoncotarget.com. However, resistance mechanisms can emerge, and combination therapies may be necessary to overcome intrinsic or acquired resistance in RAS-mutant tumors aacrjournals.orgoncotarget.comresearchgate.net.
Here is a table illustrating the differential sensitivity based on BRAF status:
| Cell Line Type | BRAF Status | Bay 869766 IC₅₀ (µM) | Source |
| Cancer cell lines | Mutated BRAF | 0.034-0.217 | selleckchem.comselleckchem.com |
| Cancer cell lines | Wild-type BRAF | 1.413-34.120 | selleckchem.comselleckchem.com |
Preclinical in Vivo Efficacy of Bay 869766;rdea119
Antitumor Activity in Xenograft Models
Bay 869766 has shown significant tumor growth inhibition and, in some cases, tumor regression in a panel of subcutaneously implanted human tumor xenografts in nude mice corporate-ir.net.
Human Melanoma Xenografts (e.g., A375)
Bay 869766 has demonstrated potent antitumor activity in human melanoma xenograft models, such as A375 nih.govportico.orgcorporate-ir.netaacrjournals.org. Treatment with Bay 869766 resulted in significant tumor growth inhibition (TGI) and tumor growth delay (TGD) corporate-ir.netaacrjournals.org. Studies using A375 xenografts showed significant TGI of 54% and 68% with daily oral administration lifetechindia.com. Tumor regressions, including complete and partial responses, and tumor-free survivors were also observed in these models portico.orglifetechindia.com. Schedule-dependent antitumor efficacy was noted in A375 xenografts, with more frequent dosing appearing more effective lifetechindia.comcorporate-ir.neth1.co.
Here is a summary of observed tumor growth inhibition in A375 xenografts:
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Once daily x 14 days | 54% (at 25 mg/kg/d) | lifetechindia.com |
| A375 | Once daily x 14 days | 68% (at 50 mg/kg/d) | lifetechindia.com |
| A375 | Once daily x 14 days | Statistically significant TGI | aacrjournals.org |
Colorectal Carcinoma Xenografts (e.g., Colo205, HT-29)
In colorectal carcinoma xenograft models like Colo205 and HT-29, Bay 869766 has exhibited significant antitumor effects corporate-ir.netaacrjournals.org. Studies showed statistically significant TGI in both Colo205 and HT-29 tumors aacrjournals.org. In Colo205 xenografts, marked TGI was observed with daily administration, including tumor regressions portico.org. The ED50 doses for TGI in Colo205 xenografts ranged from 2.5 to 10 mg/kg portico.org. Bay 869766 also showed activity in colorectal cancer cell lines with constitutive ERK pathway activation, including HT-29 cells harboring a BRAF V600E mutation portico.org. In models of colorectal cancer with primary or acquired resistance to anti-EGFR antibodies, combination treatment including Bay 869766 caused significant tumor growth inhibition aacrjournals.orgresearchgate.net.
Here is a summary of observed tumor growth inhibition in colorectal carcinoma xenografts:
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Colo205 | Once daily x 14 days | Statistically significant TGI | aacrjournals.org |
| HT-29 | Once daily x 14 days | Statistically significant TGI | aacrjournals.org |
| Colo205 | Daily administration | Marked TGI (e.g., 123% at 25 mg/kg) | portico.org |
Pancreatic Cancer Xenografts (e.g., OCIP19, 21, 23)
Bay 869766 has demonstrated significant growth inhibition in murine xenograft models of human pancreatic cancer cells, including OCIP19, OCIP21, and OCIP23 nih.govoncotarget.comnih.govnih.gov. Studies using these early passage primary pancreatic cancer xenografts, grown orthotopically, showed significant growth inhibition with Bay 869766 alone or in combination with rapamycin (B549165) nih.govnih.gov. This inhibition was mediated by cell cycle arrest, predominantly in the G1 phase, and a decrease in cells in S-phase oncotarget.comnih.govnih.gov. Significant tumor growth inhibition was observed in patient-derived pancreatic cancer xenograft models, with Treatment/Control ratios ranging from 23.5% to 44% researchgate.net.
Here is a summary of observed tumor growth inhibition in pancreatic cancer xenografts:
| Xenograft Model | Treatment | Outcome | Reference |
| OCIP19, 21, 23 | Single agent or combination with rapamycin | Significant growth inhibition | oncotarget.comnih.govnih.gov |
| Patient-derived pancreatic cancer xenografts | BAY 869766 | Significant tumor growth inhibition (T/C ratios 23.5% - 44%) | researchgate.net |
Hepatocellular Carcinoma Xenografts (e.g., Hep3B, Huh-7)
Bay 869766 has shown potent antitumor activity in preclinical models of hepatocellular carcinoma (HCC), including human Hep3B and Huh-7 xenografts nih.govsemanticscholar.org. As a single agent, Bay 869766 inhibited tumor growth in the human Huh-7 subcutaneous HCC xenograft model nih.govsemanticscholar.org. It also prolonged survival and reduced serum AFP levels in the human Hep3B orthotopic HCC xenograft model nih.govsemanticscholar.org. Significant tumor growth inhibition was observed when Bay 869766 was administered in combination with sorafenib (B1663141) in the Huh-7 subcutaneous model nih.gov. In the Hep3B orthotopic model, Bay 869766 monotherapy was more effective than sorafenib in prolonging survival and reducing serum AFP levels nih.gov.
Here is a summary of observed antitumor activity in hepatocellular carcinoma xenografts:
| Xenograft Model | Treatment | Outcome | Reference |
| Huh-7 (subcutaneous) | Single agent | Small inhibition in growth | nih.govsemanticscholar.org |
| Huh-7 (subcutaneous) | Combination with sorafenib | Substantial tumor growth inhibition (70% reduction compared to vehicle) | nih.gov |
| Hep3B (orthotopic) | Single agent | Prolonged survival, reduced serum AFP levels | nih.govsemanticscholar.org |
| Hep3B (orthotopic) | Combination with sorafenib | Strong synergism in improving survival and reducing AFP | nih.gov |
Epidermal Carcinoma Xenografts (e.g., A431)
Bay 869766 has demonstrated potent activity in epidermal carcinoma xenograft models, such as A431 nih.govnih.govaacrjournals.org. Treatment with Bay 869766 showed statistically significant TGD and TGI in A431 epidermoid tumors aacrjournals.org. A431 cells, which have constitutive ERK pathway activation due to epidermal growth factor receptor (EGFR) overexpression, exhibited tumor growth inhibition upon exposure to Bay 869766 portico.org.
Here is a summary of observed tumor growth inhibition in epidermal carcinoma xenografts:
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A431 | Once daily x 14 days | Statistically significant TGI | aacrjournals.org |
| A431 | Once daily x 14 days | Statistically significant TGD | aacrjournals.org |
HER2-Positive Breast Cancer Xenografts
Activity in Allograft Models
Bay 869766 has shown activity in syngeneic allograft models, which provide a more natural tumor microenvironment, including immune response, compared to xenograft models researchgate.netresearchgate.netresearcher.life.
Murine Hepa129 Allografts
In the orthotopic murine Hepa129 HCC allograft model, single-agent Bay 869766 significantly prolonged median survival nih.govnih.gov. One study reported a median survival of 58 days in the Bay 869766-treated group compared to 30 days for vehicle-treated animals nih.gov.
Rat MH3924A Allografts
Studies using the rat MH3924A allograft model have also demonstrated the efficacy of Bay 869766 monotherapy. Treatment with Bay 869766 in this model reduced tumor growth, decreased ascites formation, protected against cholestasis, and prolonged survival nih.govnih.gov. The efficacy of Bay 869766 in both monotherapy and in combination with sorafenib was confirmed in this rat allograft model researchgate.netresearcher.life.
Modulation of Tumor Growth and Associated Pathologies In Vivo
In vivo studies have shown that Bay 869766 modulates tumor growth and associated pathologies through its mechanism of action as a MEK inhibitor nih.govnih.govstemcell.com.
Inhibition of Tumor Volume Progression
Bay 869766 has been observed to inhibit tumor growth in various preclinical models, including allografts nih.govnih.govstemcell.com. In the rat MH3924A allograft model, Bay 869766 monotherapy reduced tumor growth nih.gov. In the context of combination therapy, substantial tumor growth inhibition was observed when Bay 869766 was administered with sorafenib in models such as the Huh-7 subcutaneous xenograft, where the combination reduced tumor volume by 70% compared to vehicle-treated controls nih.gov.
Reduction of Microvessel Density
In vivo studies investigating the mode of action of Bay 869766 have shown that its effects are accompanied by a reduction in microvessel density nih.govresearchgate.netresearcher.lifenih.gov. This finding aligns with the understanding of the MEK/ERK pathway's role in angiogenesis aacrjournals.org.
Pharmacodynamic Endpoints in Preclinical Models
Pharmacodynamic endpoints are crucial for understanding how a drug affects its target and downstream pathways in vivo. For Bay 869766, a MEK inhibitor, the primary pharmacodynamic endpoint assessed in preclinical models is the inhibition of ERK phosphorylation. nih.govaacrjournals.org
In Vivo Suppression of ERK Phosphorylation in Tumors
Bay 869766 has been shown to exhibit complete suppression of ERK phosphorylation at fully efficacious doses in mice. nih.govresearchgate.net This demonstrates that the compound effectively inhibits its intended target, MEK1/2, within the tumor environment in vivo. Studies evaluating other MEK inhibitors also highlight the importance of assessing ERK phosphorylation in tumor tissue as a pharmacodynamic marker of target inhibition. frontiersin.org
Combination Strategies in Preclinical Research with Bay 869766;rdea119
Efficacy of Combination Regimens in Orthotopic Xenograft Models
Studies employing orthotopic xenograft models have provided valuable insights into the antitumor activity of Bay 869766;rdea119 in combination with other therapeutic agents. This approach allows for the assessment of treatment effects on tumor growth, progression, and interaction within their native tissue context.
In human orthotopic primary pancreatic cancer xenografts (models OCIP19, OCIP21, and OCIP23), the efficacy of RDEA119/BAY 869766 was evaluated both as a single agent and in combination with rapamycin (B549165), an mTOR inhibitor nih.govnih.gov. Both RDEA119/BAY 869766 alone and in combination with rapamycin demonstrated significant growth inhibition across all three pancreatic cancer models nih.govnih.gov. The combination treatment of RDEA119 and rapamycin resulted in additive tumor growth inhibition when compared to the effects of each drug administered individually in this orthotopic setting nih.govportico.org. Furthermore, the combination therapy led to a more pronounced decrease in the levels of phosphorylated S6 ribosomal protein across all three models, indicating a greater impact on downstream signaling pathways nih.gov.
Preclinical investigations in hepatocellular carcinoma (HCC) models, including orthotopic xenografts, have also explored combination strategies involving BAY 86-9766 nih.gov. In an orthotopic HBV-driven human Hep3B xenograft model, the combination of BAY 86-9766 and sorafenib (B1663141) exhibited antitumor activity nih.gov. Monotherapy with single-agent BAY 86-9766 significantly prolonged median survival in the orthotopic murine Hepa129 HCC allograft model nih.gov. In the rat MH3924A allograft model, treatment with BAY 86-9766 as a single agent reduced tumor growth and ascites formation and prolonged survival nih.gov. In vitro studies supporting these in vivo findings showed that the combination of BAY 86-9766 and sorafenib had strong synergistic effects in inhibiting tumor cell proliferation in both human Hep3B and rat MH3924A cell lines nih.gov.
These studies in orthotopic xenograft models highlight the potential of combining this compound with other targeted agents to enhance antitumor efficacy in challenging cancer types like pancreatic cancer and hepatocellular carcinoma. The observed growth inhibition and survival benefits in these models provide a preclinical basis for further investigation of these combination regimens.
Summary of Efficacy Findings in Orthotopic Xenograft Models
| Cancer Type | Combination Partner | Orthotopic Model(s) | Efficacy Observation | Reference |
| Pancreatic Cancer | Rapamycin | Human primary xenografts (OCIP19, 21, 23) | Significant growth inhibition (additive effect in combination) | nih.govnih.gov |
| Hepatocellular Carcinoma | Sorafenib | Human Hep3B xenograft | Antitumor activity | nih.gov |
| Hepatocellular Carcinoma | Monotherapy | Murine Hepa129 allograft | Significant prolongation of median survival | nih.gov |
| Hepatocellular Carcinoma | Monotherapy | Rat MH3924A allograft | Reduced tumor growth, reduced ascites formation, prolonged survival | nih.gov |
Mechanisms of Resistance to Mek Inhibition and Strategies for Overcoming Them
Preclinical Models of Acquired Resistance to MEK Inhibitors
Preclinical models, including cancer cell lines and xenograft models, have been instrumental in identifying mechanisms of acquired resistance to MEK inhibitors. Studies using these models have shown that initially sensitive cancer cells can develop resistance over time upon continuous exposure to MEK inhibitors researchgate.net. This acquired resistance often involves genetic alterations or adaptive responses that restore downstream signaling or activate parallel pathways sciforschenonline.orgoncotarget.com. For instance, some studies have derived MEK inhibitor-resistant cell lines to investigate the underlying mechanisms and evaluate strategies to overcome this resistance researchgate.net. These resistant cell lines often retain dependence on the MAPK pathway, suggesting that targeting components downstream of MEK or combining MEK inhibitors with other agents could be effective researchgate.net.
Intrinsic Resistance Mechanisms to Bay 869766;rdea119
Intrinsic resistance refers to the pre-existing insensitivity of cancer cells to MEK inhibitors before treatment initiation. This can be influenced by the genetic makeup of the tumor and the baseline activity of various signaling pathways oncotarget.com.
Role of Specific Gene Mutations (e.g., KRAS wild-type, BRAF wild-type)
The mutational status of key genes in the RAS-RAF-MEK-ERK pathway, such as KRAS and BRAF, significantly influences the intrinsic sensitivity of cancer cells to MEK inhibitors. While MEK inhibitors, including Refametinib (B612215), have shown potency against cell lines harboring the BRAF V600E mutation, their efficacy can be significantly less in cell lines with wild-type BRAF or certain other BRAF mutations medchemexpress.com.
Mutations in KRAS are frequently associated with intrinsic resistance to MEK inhibitors. Cancer cells with KRAS mutations can be less sensitive to MEK inhibition compared to those with BRAF mutations oncotarget.comaacrjournals.org. This is partly attributed to the ability of mutant KRAS to activate downstream signaling more robustly or through alternative pathways, thereby bypassing the MEK blockade oncotarget.com. Studies have shown that some tumors with EGFR or KRAS mutations are resistant to MEK inhibitors, as these mutations can also activate the PI3K/AKT/mTOR pathway oncotarget.com.
Conversely, in some contexts, KRAS wild-type status may correlate with sensitivity to combinations involving MEK inhibitors. For example, studies in pancreatic cancer cell lines suggested that the synergistic effect between erlotinib (B232) (an EGFR inhibitor) and MEK inhibitors like Refametinib was primarily observed in KRAS wild-type cells aacrjournals.orgnih.gov.
Here is a table summarizing the general relationship between BRAF/KRAS mutational status and MEK inhibitor sensitivity based on preclinical observations:
| Gene Status | Expected Sensitivity to MEK Inhibitors (Monotherapy) | Supporting Evidence |
| BRAF V600E Mutant | Generally More Sensitive | Refametinib inhibits growth of BRAF V600E mutant cell lines medchemexpress.com. |
| BRAF Wild-Type | Generally Less Sensitive | Refametinib has less potency against BRAF wild-type cell lines medchemexpress.com. |
| KRAS Mutant | Often Intrinsically Resistant | KRAS mutations associated with resistance to MEK inhibitors oncotarget.comaacrjournals.org. |
| KRAS Wild-Type | Variable; May show synergy with other inhibitors | Synergy with erlotinib observed in KRAS wild-type pancreatic cancer cells aacrjournals.orgnih.gov. |
Activation of Alternative Signaling Pathways (e.g., PI3K/AKT)
Activation of alternative signaling pathways, particularly the PI3K/AKT/mTOR pathway, is a significant mechanism of both intrinsic and acquired resistance to MEK inhibitors oncotarget.comoup.comresearchgate.net. This pathway can be activated by various mechanisms, including mutations in PIK3CA or PTEN, or through crosstalk with receptor tyrosine kinases oncotarget.comresearchgate.net. When the MEK-ERK pathway is inhibited, cancer cells can rely on the activated PI3K/AKT pathway for survival and proliferation, thereby limiting the effectiveness of MEK inhibitors oncotarget.comoup.com.
Preclinical studies have demonstrated that elevated PI3K/AKT/mTOR expression can confer resistance to MEK inhibitors oncotarget.com. For example, in BRAF-mutant melanoma cells, MEK inhibition can lead to increased phospho-Akt levels, suggesting a bypass of the ERK signal to the PI3K signal oup.com. This activation of the PI3K pathway can cause de novo resistance to MEK inhibitors, even in cell lines initially considered sensitive oup.com.
Investigating Feedback Loops in Signaling Pathways
Signaling pathways are interconnected through complex feedback loops that can influence the response to targeted therapies. Inhibition of a kinase in a pathway can disrupt negative feedback loops, leading to the activation of upstream components and potential reactivation of the inhibited pathway or activation of parallel pathways oncotarget.comoup.com.
Upregulatory Feedback Toward MEK Phosphorylation
Inhibition of MEK can disrupt negative feedback loops that normally regulate upstream components like RAF. In some contexts, particularly in cells with RAS mutations, inhibition of ERK (downstream of MEK) can relieve negative feedback on C-RAF, leading to C-RAF activation and subsequent reactivation of MEK phosphorylation nih.gov. This feedback activation can contribute to intrinsic resistance to MEK inhibitors nih.gov. Studies have shown that MEK inhibitors can disrupt negative feedback loops from ERK to proteins like SOS and GAB1, while potentially activating positive feedback loops involving GAB1, Ras, and PI3K, leading to signal bypass to the PI3K pathway oup.comoup.com.
Strategies to Circumvent Resistance in Preclinical Settings
Based on the understanding of resistance mechanisms, several strategies have been investigated in preclinical settings to overcome resistance to MEK inhibitors.
Combination therapy is a prominent strategy. Combining MEK inhibitors with inhibitors of other signaling pathways that become activated or play a role in resistance has shown promise. For example, combining MEK inhibitors with PI3K or AKT inhibitors has demonstrated synergistic effects in overcoming resistance mediated by PI3K/AKT pathway activation oncotarget.comoup.comoup.com. Preclinical studies have shown that simultaneous inhibition of MEK and PI3K can overcome de novo resistance to MEK inhibitors in BRAF-mutant melanoma cells oup.com.
Another strategy involves combining MEK inhibitors with inhibitors targeting upstream components that may be reactivated due to feedback loops or alternative pathway activation. For instance, combining MEK inhibitors with EGFR inhibitors has shown efficacy in overcoming resistance in colorectal cancer models where EGFR-independent activation of the RAS/RAF/MEK/MAPK pathway contributes to resistance researchgate.netaacrjournals.org. Preclinical evidence suggests that combined inhibition of EGFR and MEK could be a strategy for overcoming anti-EGFR resistance in colorectal cancer patients researchgate.netaacrjournals.org.
Furthermore, targeting components downstream of MEK, such as ERK, has been explored to overcome acquired resistance where cells remain dependent on MAPK signaling despite MEK inhibition researchgate.net. Dual inhibition of MEK and ERK has shown synergistic effects and the ability to overcome acquired resistance in preclinical models researchgate.net.
The following table summarizes some preclinical combination strategies investigated to overcome MEK inhibitor resistance:
| Combination Therapy | Rationale for Combination | Preclinical Evidence |
| MEK Inhibitor + PI3K/AKT Inhibitor | Overcome resistance mediated by PI3K/AKT pathway activation | Synergistic effects observed in BRAF-mutant melanoma cells and other models with PI3K/AKT activation oncotarget.comoup.comoup.com. |
| MEK Inhibitor + EGFR Inhibitor | Overcome resistance due to EGFR pathway activation/crosstalk | Efficacy shown in cetuximab-resistant colorectal cancer models researchgate.netaacrjournals.org. |
| MEK Inhibitor + ERK Inhibitor | Target downstream signaling in resistant cells | Synergistic effects and ability to overcome acquired resistance observed in preclinical models researchgate.net. |
| MEK Inhibitor + BRAF Inhibitor | Address BRAF-mediated signaling and resistance mechanisms | Combination therapy is standard in BRAF-mutated melanoma mdpi.comfrontiersin.org. |
| MEK Inhibitor + SHP2 Inhibitor | Prevent adaptive resistance | SHP2 inhibition prevents adaptive resistance to MEK inhibitors in multiple cancer models frontiersin.org. |
These preclinical findings highlight the complex nature of resistance to MEK inhibitors and underscore the potential of rational combination therapies to improve treatment responses and overcome resistance in various cancer types.
Rational Combination Therapy Based on Resistance Mechanisms
Resistance to MEK inhibitors is a significant challenge in cancer therapy, often arising through reactivation of the MAPK pathway or activation of bypass signaling cascades, such as the PI3K/AKT/mTOR pathway. researchgate.net Rational combination therapy, based on the specific mechanisms of resistance, is a promising strategy to overcome this limitation and enhance therapeutic efficacy. oncotarget.comsciforschenonline.org
Bay 86-9766, also known as RDEA119 or refametinib, is a potent, selective, orally available, allosteric inhibitor of MEK1 and MEK2. aacrjournals.orgaacrjournals.orgnih.gov It binds to an allosteric site on MEK, preventing its interaction with ERK and subsequently blocking ERK phosphorylation. aacrjournals.org Preclinical studies have investigated the potential of Bay 86-9766 in combination with other agents to overcome resistance in various cancer types. oncotarget.comaacrjournals.orgfiercebiotech.comresearchgate.netnih.gov
One key mechanism of resistance to targeted therapies, including MEK inhibitors, involves the activation of parallel pathways. The PI3K/AKT/mTOR pathway is frequently implicated in mediating resistance to MEK inhibition. researchgate.netoncotarget.com Preclinical studies have explored the combination of Bay 86-9766 with inhibitors of the PI3K pathway. For instance, combining Bay 86-9766 with rapamycin (B549165), an mTOR inhibitor, demonstrated significant growth inhibition in human orthotopic primary pancreatic cancer xenografts. nih.gov This combination led to a greater inhibition of the S6 ribosomal protein compared to monotherapy, indicating a more comprehensive blockade of pro-survival signaling. nih.gov
Another strategy involves combining MEK inhibitors with inhibitors targeting upstream or parallel nodes in the MAPK pathway or other relevant pathways. In colorectal cancer cells with primary or acquired resistance to anti-EGFR antibodies, combined treatment with cetuximab (an EGFR inhibitor) and Bay 86-9766 induced synergistic anti-proliferative and apoptotic effects. researchgate.net This combination effectively blocked both MAPK and AKT pathway signaling, suggesting that MEK activation is involved in resistance to anti-EGFR therapy and that dual inhibition can overcome this. researchgate.net Similar synergistic anti-proliferative effects were observed with other MEK1/2 inhibitors in combination with cetuximab in resistant cells. researchgate.net
Preclinical data also supports the combination of Bay 86-9766 with sorafenib (B1663141), a multikinase inhibitor, in hepatocellular carcinoma (HCC). aacrjournals.orgfiercebiotech.com Overexpression of activated MAPK and MEK1 in HCC cell lines is associated with increased tumor growth and resistance to apoptosis. aacrjournals.org The combination of refametinib (Bay 86-9766) and sorafenib has shown synergistic antitumor activity in vitro and in vivo HCC models. aacrjournals.org This combination may overcome resistance mechanisms in HCC, although the precise mechanisms for this synergy can involve multiple pathways. researchgate.netaacrjournals.org
Studies have also investigated combinations involving Bay 86-9766 in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib (B449). researchgate.netoncotarget.com The combination of refametinib with the PI3K inhibitor copanlisib (B1663552) or with lapatinib demonstrated synergistic inhibition of growth in some HER2-positive breast cancer cell lines. researchgate.netoncotarget.com This suggests that targeting both the MAPK and PI3K pathways can be effective in overcoming resistance in this setting. researchgate.netoncotarget.com
The rationale behind these combinations is to simultaneously target multiple pathways that contribute to tumor growth, survival, and resistance. By inhibiting MEK along with other key signaling molecules, it is possible to prevent or overcome the compensatory activation of bypass pathways that often limits the effectiveness of single-agent MEK inhibition. researchgate.netoncotarget.com Preclinical findings with Bay 86-9766 in various combination settings highlight its potential as a component of rational combination therapies designed to circumvent specific resistance mechanisms in different cancer types. oncotarget.comaacrjournals.orgfiercebiotech.comresearchgate.netnih.govresearchgate.netoncotarget.com
While detailed data tables with specific numerical outcomes (like IC50 shifts or tumor growth inhibition percentages for various combinations and cell lines) from the search results are primarily descriptive within the text snippets, the following summarizes some of the reported synergistic effects and the combinations studied:
| Combination Therapy | Cancer Type / Model | Observed Effect | Relevant Resistance Mechanism Addressed |
| Bay 86-9766 + Rapamycin | Human orthotopic primary pancreatic cancer xenografts | Significant growth inhibition, greater S6 ribosomal protein inhibition. nih.gov | Targeting parallel mTOR pathway. oncotarget.comnih.gov |
| Bay 86-9766 + Cetuximab | Colorectal cancer cells (cetuximab-resistant) | Synergistic anti-proliferative and apoptotic effects, blockade of MAPK/AKT. researchgate.net | MEK/ERK pathway activation in anti-EGFR resistance. researchgate.net |
| Bay 86-9766 + Sorafenib | HCC models | Synergistic antitumor activity. aacrjournals.org | Potential involvement of multiple pathways, including MAPK activation. researchgate.netaacrjournals.org |
| Refametinib + Copanlisib | HER2-positive breast cancer cell lines | Synergistic inhibition of growth. researchgate.netoncotarget.com | Targeting parallel PI3K pathway. researchgate.netoncotarget.com |
| Refametinib + Lapatinib | HER2-positive breast cancer cell lines | Synergistic inhibition of growth. researchgate.netoncotarget.com | Targeting HER2 and potentially associated pathways. researchgate.netoncotarget.com |
This table summarizes findings related to Bay 86-9766 in combination therapies aimed at overcoming resistance, based on the provided search results.
Drug Discovery and Development Aspects of Bay 869766;rdea119 from a Research Perspective
Lead Optimization and Compound Prioritization
Lead optimization is a critical phase in drug discovery where initial hit compounds are chemically modified to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. researchgate.netwuxibiology.comconceptlifesciences.com In the case of MEK inhibitors like Bay 869766, the goal was to identify compounds that could effectively block MEK activity with high specificity and favorable drug-like characteristics. nih.govaacrjournals.orgcorporate-ir.net
Bay 869766 was selected from a series of novel, potent, and highly selective MEK inhibitors for clinical development based on its favorable pharmacological properties. aacrjournals.orgcorporate-ir.net Compound prioritization involves evaluating potential drug candidates based on a balance of in vitro and in vivo data, considering factors such as enzyme inhibition, cellular activity, efficacy in animal models, and pharmacokinetic profiles. wuxibiology.comnih.gov The preclinical data for Bay 869766 demonstrated potent activity in various human tumor xenograft models, supporting its selection for further development. nih.govselleckchem.comaacrjournals.orgcorporate-ir.net
Structure-Activity Relationships (SAR) in MEK Inhibitor Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a compound's chemical structure affect its biological activity. For MEK inhibitors, SAR research aims to define the key structural features responsible for potent and selective binding to the MEK enzyme.
Identification of Key Structural Features for Potency and Selectivity
Bay 869766 is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding site. nih.govnih.govmedchemexpress.comaacrjournals.orgselleckchem.com This allosteric binding mode contributes to its high selectivity for MEK1 and MEK2 compared to other kinases. nih.govmedchemexpress.comaacrjournals.orgcorporate-ir.net Research has identified that the compound selectively binds directly to an allosteric pocket in the MEK1/2 enzymes. nih.govmedchemexpress.comselleckchem.comresearchgate.net This specific interaction is crucial for inhibiting the phosphorylation of ERK, the downstream substrate of MEK. nih.govaacrjournals.orgcorporate-ir.net
In enzyme inhibition assays, Bay 869766 demonstrated IC50 values of 17-19 nM for MEK1 and 43-47 nM for MEK2, indicating potent inhibition of both isoforms. medchemexpress.comselleckchem.comaacrjournals.orgcorporate-ir.net Cellular studies showed potent inhibition of phospho-ERK levels in various human cancer cell lines with EC50 values ranging from 2.5 to 15.8 nM. medchemexpress.comaacrjournals.orgcorporate-ir.net The inhibition of anchorage-dependent proliferation in cancer cell lines harboring the BRAF V600E mutation occurred with GI50 values ranging from 67 to 89 nM. medchemexpress.comselleckchem.comaacrjournals.orgcorporate-ir.net
Unique Binding Dynamics (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The binding of small molecule inhibitors to protein targets is governed by various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. nih.govnih.govresearchgate.netpeerj.commmu.ac.uk While specific detailed information on the precise hydrogen bonding and hydrophobic interactions of Bay 869766 within the MEK allosteric pocket is often derived from crystallographic studies and computational modeling, the allosteric binding mechanism inherently involves interactions with residues lining this pocket. nih.govmedchemexpress.com
X-ray crystallography of the complex of MEK1-ATP-Mg-RDEA119 showed binding of RDEA119 to an allosteric pocket in MEK. aacrjournals.orgcorporate-ir.net Allosteric inhibitors like Bay 869766 induce conformational changes in the enzyme that prevent substrate binding or catalysis. These conformational changes are mediated by the specific interactions between the inhibitor and the amino acid residues in the allosteric site. The precise network of hydrogen bonds, hydrophobic contacts, and Van der Waals forces within this pocket dictates the inhibitor's affinity and selectivity.
Research on Analogs and Derivatives of Bay 869766;rdea119
The development of a lead compound often involves the synthesis and evaluation of numerous analogs and derivatives to explore the SAR and identify compounds with improved properties. While the provided search results primarily focus on Bay 869766 itself, the fact that it was selected from a "novel series of potent and highly selective MEK inhibitors" implies that research on analogs and derivatives was conducted during the lead optimization phase. aacrjournals.orgcorporate-ir.net This iterative process of designing, synthesizing, and testing related compounds is crucial for fine-tuning the pharmacological profile. conceptlifesciences.com Although specific details on the structures and properties of these analogs are not extensively detailed in the provided snippets, their existence is inherent to the lead optimization process that led to the selection of Bay 869766.
Considerations for Optimized Pharmacokinetic Profiles in Preclinical Models
Pharmacokinetic (PK) studies in preclinical animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted. wuxibiology.com An optimized PK profile is necessary to ensure that the drug reaches the target tissue at sufficient concentrations and remains there for an adequate duration to exert its therapeutic effect.
Half-Life and Oral Bioavailability in Animal Models
Bay 869766 has demonstrated favorable pharmacokinetic properties in preclinical models. It is orally available, which is a desirable characteristic for a therapeutic agent. nih.govmedchemexpress.commedindia.netcaymanchem.com Preclinical pharmacokinetic analyses in mouse models showed that following oral administration, Bay 869766 achieved systemic exposure consistent with active doses in animal models of human tumors. fiercebiotech.commedindia.net
Studies in mice indicated that Bay 869766 exhibits complete suppression of ERK phosphorylation at fully efficacious doses. nih.govresearchgate.net Pharmacokinetic and pharmacodynamic data suggested that maintaining adequate MEK inhibition throughout the dosing interval is likely more important than achieving high peak levels, and greater efficacy was achieved with more frequent but lower dosing in mice. nih.govresearchgate.net
Preliminary Phase 1 data in healthy volunteers indicated that Bay 869766 has a long half-life, allowing for once-daily oral dosing. medindia.net While the half-life in humans was noted as longer than in mice, suggesting potential for once or twice-daily dosing in humans, specific half-life values in various animal models are not consistently provided across the search results. nih.govresearchgate.net However, the consistent reporting of oral bioavailability and systemic exposure in animal models underscores these as key considerations during its preclinical evaluation. nih.govmedchemexpress.comfiercebiotech.commedindia.netcaymanchem.com
The following table summarizes some key in vitro potency data for Bay 869766 from the research findings:
| Assay Type | Target/Cell Line | Metric | Value (nM) | Citation |
| Radiometric Enzyme Assay | MEK1 | IC50 | 17-19 | medchemexpress.comselleckchem.comaacrjournals.orgcorporate-ir.net |
| Radiometric Enzyme Assay | MEK2 | IC50 | 43-47 | medchemexpress.comselleckchem.comaacrjournals.orgcorporate-ir.net |
| Cellular Phospho-ERK (ELISA) | A375 human melanoma cells | EC50 | 7 | aacrjournals.orgcorporate-ir.net |
| Cellular Phospho-ERK | Various human cancer cell lines | EC50 | 2.5-15.8 | medchemexpress.com |
| Anchorage-Dependent Proliferation | A375 (melanoma) | GI50 | 71 | aacrjournals.orgcorporate-ir.net |
| Anchorage-Dependent Proliferation | A431 (epidermoid carcinoma) | GI50 | 86 | aacrjournals.orgcorporate-ir.net |
| Anchorage-Dependent Proliferation | Colo205 (colon cancer) | GI50 | 89 | aacrjournals.orgcorporate-ir.net |
| Anchorage-Dependent Proliferation | HT29 (colon cancer) | GI50 | 70 | aacrjournals.orgcorporate-ir.net |
| Anchorage-Dependent Proliferation | Human cancer cell lines with BRAF V600E mutation | GI50 | 67-89 | medchemexpress.comselleckchem.com |
| Anchorage-Independent Growth | A375 | GI50 | 84 | aacrjournals.orgcorporate-ir.net |
| Anchorage-Independent Growth | Colo205 | GI50 | 40 | selleckchem.comaacrjournals.orgcorporate-ir.net |
Tissue Distribution and Selectivity (e.g., limited CNS penetration)
Research indicates that Bay 869766 exhibits tissue selectivity, which contributes to a reduced potential for central nervous system-related side effects. selleckchem.comh1.conih.govtargetmol.comresearchgate.netselleckchem.comstemcell.com Studies comparing Bay 869766 to other MEK inhibitors, such as PD-325901, have shown significantly reduced brain penetration for Bay 869766. h1.co Pharmacodynamic studies have similarly revealed that the compound has low central nervous system penetration. nih.gov This limited CNS penetration is a notable characteristic of Bay 869766. nih.gov
While specific comprehensive data tables detailing the distribution of Bay 869766 across a wide range of tissues with corresponding concentration levels were not extensively available in the search results, multiple sources consistently highlight its tissue selectivity and, specifically, its low brain penetration in preclinical studies. h1.conih.govtargetmol.comresearchgate.netselleckchem.comstemcell.comnih.gov This profile suggests that the compound's distribution is largely confined outside the CNS, which is considered advantageous for reducing potential neurological toxicities. selleckchem.comnih.govtargetmol.comresearchgate.netselleckchem.comstemcell.com
Methodological Approaches in Research on Bay 869766;rdea119
In Vitro Assay Development and Screening
In vitro assays are fundamental to understanding the direct effects of Bay 869766 on its target enzymes and on cancer cells. These methods allow for controlled experiments to determine potency, selectivity, and cellular responses.
Enzyme Inhibition Assays (e.g., Radioactive Phosphate (B84403) Incorporation)
Enzyme inhibition assays are used to directly measure the ability of Bay 869766 to inhibit the catalytic activity of MEK1 and MEK2. A common method involves the use of radioactive phosphate incorporation. In this type of assay, recombinant MEK enzyme is incubated with a substrate (such as kinase-inactive ERK, a downstream target of MEK) and radioactive ATP ([γ-33P]ATP) in the presence or absence of Bay 869766. medchemexpress.comlifetechindia.comtargetmol.com MEK phosphorylates the substrate by transferring a radioactive phosphate group from ATP. The level of radioactive phosphate incorporated into the substrate is then measured, typically by capturing the phosphorylated substrate on a membrane and quantifying the radioactivity using a scintillation counter or phosphorimager. medchemexpress.comlifetechindia.comtargetmol.com
Bay 869766 has been shown to potently inhibit MEK activity in such enzyme inhibition assays in a non-ATP-competitive manner. medchemexpress.comlifetechindia.com Studies have reported IC₅₀ values of 19 nM for MEK1 and 47 nM for MEK2, determined through the incorporation of radioactive phosphate from ATP into ERK as a substrate. medchemexpress.comlifetechindia.comtargetmol.com
Cell-Based Assays (e.g., CellTiter-Glo, MTS assays)
Cell-based assays are employed to evaluate the effects of Bay 869766 on the viability, proliferation, and growth of cancer cells. These assays measure various indicators of cell health and metabolic activity.
Assays like CellTiter-Glo and MTS are frequently used for assessing cell viability and proliferation. lifetechindia.comtargetmol.comnews-medical.netbmglabtech.comreactionbiology.compromegaconnections.com The CellTiter-Glo Luminescent Cell Viability Assay quantifies ATP, which is present in metabolically active cells. news-medical.netreactionbiology.compromegaconnections.com The assay involves adding a reagent that causes cell lysis and generates a luminescent signal proportional to the amount of ATP. news-medical.netreactionbiology.compromegaconnections.com The MTS assay, on the other hand, measures the conversion of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by enzymes in metabolically active cells. lifetechindia.comtargetmol.com The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. lifetechindia.comtargetmol.com
Bay 869766 has demonstrated potent inhibition of anchorage-dependent growth in various human cancer cell lines, particularly those harboring the V600E BRAF mutation, with reported GI₅₀ values ranging from 67 to 89 nM. medchemexpress.comlifetechindia.com The compound also inhibits MEK activity, as measured by the phosphorylation of ERK1/2, across several human cancer cell lines with EC₅₀ values ranging from 2.5 to 15.8 nM. ncats.iomedchemexpress.comlifetechindia.com Under anchorage-independent conditions, GI₅₀ values for tested cell lines were reported to be similar, ranging from 40 to 84 nM. medchemexpress.comlifetechindia.com
Western Blotting for Protein Phosphorylation Analysis (e.g., pERK, pAKT, pMEK)
Western blotting is a technique used to detect specific proteins and analyze their phosphorylation status within cell lysates. This method is crucial for assessing the downstream effects of Bay 869766 on the MEK-ERK signaling pathway.
By using antibodies specific for phosphorylated forms of proteins like ERK (pERK), AKT (pAKT), and MEK (pMEK), researchers can determine how Bay 869766 affects the activation state of these kinases. medchemexpress.comlifetechindia.comnih.govmedchemexpress.complos.org Inhibition of MEK1/2 by Bay 869766 is expected to lead to a decrease in the phosphorylation of its direct substrate, ERK. ncats.iomedchemexpress.comnih.govlifetechindia.comnih.govmedchemexpress.comstemcell.com
Studies have shown that Bay 869766 potently inhibits MEK activity as measured by the reduction in phosphorylation of ERK1/2 across various human cancer cell lines. ncats.iomedchemexpress.comlifetechindia.com Western blotting has been used to confirm the suppression of ERK phosphorylation in cell lines treated with Bay 869766. nih.govmedchemexpress.com In some studies, the combination of Bay 869766 with other agents has been examined using western blotting to investigate effects on downstream signaling proteins like the S6 ribosomal protein. nih.govnih.gov
Flow Cytometry for Cell Cycle Analysis (e.g., DNA Content, BrdU Labeling)
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells, including DNA content and the incorporation of labels indicating DNA synthesis. This allows for the determination of the distribution of cells within different phases of the cell cycle.
Cell cycle analysis using flow cytometry often involves staining cells with a DNA-binding dye (such as propidium (B1200493) iodide) to measure total DNA content. caister.com This allows for the identification of cell populations in G1 (diploid DNA content), G2/M (tetraploid DNA content), and S phase (intermediate DNA content). caister.com To specifically assess DNA synthesis, a thymidine (B127349) analog like bromodeoxyuridine (BrdU) can be added to the cell culture. caister.comqmul.ac.ukbdbiosciences.comnih.gov BrdU is incorporated into newly synthesized DNA during S phase. caister.comqmul.ac.ukbdbiosciences.com Cells that have incorporated BrdU can then be detected using fluorescently labeled antibodies against BrdU, allowing for the identification and quantification of cells in S phase via flow cytometry. caister.comqmul.ac.ukbdbiosciences.comnih.govresearchgate.net
Research using flow cytometry has shown that Bay 869766 can induce cell cycle arrest, predominantly in the G1 phase. nih.govnih.gov This is often accompanied by a decrease in the percentage of cells in S phase and a reduction in BrdU labeling, indicating inhibited DNA synthesis and proliferation. nih.govnih.gov
In Vivo Preclinical Model Systems
In vivo preclinical models are essential for evaluating the efficacy of Bay 869766 in a complex biological system and for assessing its effects on tumor growth and progression. These models, typically rodents, allow researchers to study the compound's activity in a living organism.
Murine and Rat Xenograft Models (Subcutaneous and Orthotopic)
Xenograft models involve the transplantation of human cancer cells or tissue into immunocompromised mice or rats. These models are widely used to study the in vivo efficacy of potential anticancer drugs. ncats.iomedchemexpress.comnih.govnih.govnih.govstemcell.comstemcell.comstemcell.comresearchgate.netportico.orgsemanticscholar.org
Subcutaneous xenograft models involve injecting cancer cells under the skin of the animal, leading to the formation of a palpable tumor that can be easily measured. medchemexpress.comlifetechindia.comstemcell.comstemcell.comsemanticscholar.org Orthotopic xenograft models, on the other hand, involve implanting cancer cells or tissue directly into the corresponding organ from which the cancer originated. nih.govnih.govstemcell.comstemcell.comsemanticscholar.org Orthotopic models are often considered more clinically relevant as they mimic the tumor's natural microenvironment and metastatic patterns. nih.govnih.gov
Bay 869766 has demonstrated potent activity in human tumor xenograft models, including those derived from melanoma, colon, epidermal carcinoma, and pancreatic cancer. ncats.ionih.govnih.govnih.govstemcell.comstemcell.comstemcell.comportico.org Studies in murine models have shown significant tumor growth inhibition and even tumor regressions with Bay 869766 treatment. lifetechindia.comstemcell.comstemcell.com For example, in human melanoma A375 tumor xenografts, treatment with Bay 869766 resulted in substantial tumor growth inhibition. lifetechindia.comstemcell.com In orthotopic primary pancreatic cancer xenografts, Bay 869766 alone or in combination with other agents showed significant growth inhibition. nih.govnih.gov Preclinical studies have also been conducted in rat models, including hepatocellular carcinoma allografts, further supporting the in vivo activity of Bay 869766. stemcell.comresearchgate.netsemanticscholar.org
In vivo studies often include monitoring tumor volume over time and assessing the percentage of tumor growth inhibition (TGI). lifetechindia.com Pharmacodynamic endpoints, such as the suppression of ERK phosphorylation in tumor tissue, are also frequently evaluated in these models using techniques like western blotting to confirm target engagement and pathway inhibition. nih.govstemcell.com
Compound Information
| Compound Name | PubChem CID |
| Bay 869766; RDEA119 | 44182295 |
Data Tables
Data from in vitro studies on Bay 869766's inhibitory activity:
| Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Reference |
| Enzyme Inhibition (Radioactive Phosphate Incorporation) | MEK1 | 19 | medchemexpress.comlifetechindia.comtargetmol.com |
| Enzyme Inhibition (Radioactive Phosphate Incorporation) | MEK2 | 47 | medchemexpress.comlifetechindia.comtargetmol.com |
| Cell-Based (pERK1/2 inhibition) | Cellular MEK | 2.5 - 15.8 | ncats.iomedchemexpress.comlifetechindia.com |
| Cell-Based (Anchorage-dependent growth inhibition, BRAF V600E mutant) | Cell Growth | 67 - 89 | medchemexpress.comlifetechindia.com |
| Cell-Based (Anchorage-independent growth inhibition) | Cell Growth | 40 - 84 | medchemexpress.comlifetechindia.com |
Data from in vivo studies on Bay 869766's efficacy in xenograft models:
| Model Type | Cancer Type | Observed Effect | Reference |
| Murine Xenograft | Human Melanoma A375 | Significant TGI (54-68%) | lifetechindia.comstemcell.com |
| Murine Xenograft | Human Melanoma | Potent Activity | nih.govstemcell.comstemcell.com |
| Murine Xenograft | Human Colon Cancer | Potent Activity | nih.govstemcell.comstemcell.com |
| Murine Xenograft | Epidermal Carcinoma | Potent Activity | nih.govstemcell.com |
| Murine Orthotopic Xenograft | Primary Pancreatic | Significant Growth Inhibition | nih.govnih.gov |
| Murine Xenograft | Hepatocellular Carcinoma | Inhibits Tumor Growth | stemcell.comsemanticscholar.org |
| Rat Allograft | Hepatocellular Carcinoma | Inhibits Tumor Growth | stemcell.comsemanticscholar.org |
Note: TGI = Tumor Growth Inhibition.
Allograft Models
Allograft models, which involve transplanting tumor tissue from one syngeneic animal to another, have been employed to assess the in vivo activity of Bay 869766. These models allow for the evaluation of the compound's effects within a more complex biological environment that includes an intact immune system, unlike xenograft models which use human tissue in immunocompromised animals. Studies have reported that refametinib (B612215) demonstrated anticancer activity in allograft hepatocellular carcinoma (HCC) mouse models. mdpi.com Additionally, the Panc02 mouse allograft model was established to characterize Bay 869766 in an orthotopic syngenic pancreatic cancer model. researcher.life In this model, Bay 869766 was tested both as a monotherapy and in combination with gemcitabine. researcher.life The combination treatment led to significantly lower tumor weight, reduced metastatic spread, and an increase in median survival. researcher.life
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Animals
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animals are crucial for understanding how Bay 869766 is absorbed, distributed, metabolized, and excreted (PK) and how it affects its biological target and downstream pathways (PD). These studies help establish the relationship between drug exposure and its effect. Animal studies with RDEA119/Bay 869766 have shown that the compound exhibits complete suppression of ERK phosphorylation at fully efficacious doses in mice. nih.govresearchgate.net PK/PD data have suggested that maintaining adequate MEK inhibition throughout the dosing interval might be more important for achieving greater efficacy than reaching high peak levels, as indicated by better efficacy with more frequent but lower dosing in some studies. nih.govresearchgate.net Blood plasma pharmacokinetic analyses in orthotopic primary pancreatic cancer xenografts indicated that RDEA119 levels achieved in vivo were similar to those that produced target inhibition and cell cycle arrest in vitro. nih.govnih.gov
Genetic Engineering and Mutational Analysis in Cell Lines
Genetic engineering and mutational analysis in cell lines are fundamental approaches to investigate the role of specific genes and mutations in the response to Bay 869766 and to understand resistance mechanisms. Bay 869766 has been shown to potently inhibit MEK activity, as measured by the phosphorylation of ERK1/2, across various human cancer cell lines with different tissue origins and BRAF mutational statuses. medchemexpress.com Studies have also explored the sensitivity of cancer cell lines harboring specific mutations, such as BRAF V600E or KRAS mutations, to Bay 869766. medchemexpress.comselleckchem.comdepmap.org Mutational analysis has been performed in clinical studies to correlate the presence of mutations in genes like KRAS, NRAS, and BRAF with clinical outcomes in patients treated with refametinib. aacrjournals.orgaacrjournals.org For instance, in a phase II study, best clinical responses were observed in patients with RAS mutations, while the majority of poor responders had wild-type RAS. aacrjournals.org
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational chemistry and molecular modeling techniques, including Structure-Activity Relationship (SAR) analysis, are used to understand the interaction of Bay 869766 with its target at a molecular level and to guide the design of potentially more effective compounds. RDEA119/Bay 869766 is known to selectively bind directly to an allosteric pocket in the MEK1/2 enzymes. nih.govmedchemexpress.comresearchgate.net Computational simulations have been employed to study the interaction between MEK1/2 and inhibitors, helping to specify optimal interaction sites. researchgate.net Pharmacophore models have also been developed and used in virtual screening to identify potential MEK1 inhibitors, and docking studies have manifested how these compounds interact with MEK1. researchgate.net Molecular dynamics simulations have been performed to determine the stable binding mode of ligand-receptor systems. researchgate.net
Immunohistochemistry for Biomarker Expression and Pathway Analysis
Immunohistochemistry (IHC) is a technique used to detect the presence and localization of specific proteins (biomarkers) in tissue samples. This method is valuable for assessing the impact of Bay 869766 on target engagement, downstream signaling pathways, and relevant biomarkers in preclinical and clinical samples. IHC has been used to analyze biomarkers related to angiogenesis, cell proliferation, and apoptosis in patient-derived HCC xenograft models treated with Bay 869766 alone or in combination with sorafenib (B1663141). aacrjournals.org Western blotting, another technique often used in conjunction with IHC for pathway analysis, has been employed to determine pharmacodynamic changes in biomarkers relevant to both angiogenesis and MEK signaling in these models. aacrjournals.org Studies have shown that Bay 869766 treatment caused dephosphorylation of ERK, Bim, and p90RSK. aacrjournals.org The combination with sorafenib led to further increases in Bad, Bim, and apoptosis, as well as profound inhibition of cell proliferation, angiogenesis, and inactivation of p90RSK and mTOR targets. aacrjournals.org IHC has also been used in clinical trials to assess biomarker changes in serial tumor biopsies. aacrjournals.org
Q & A
Q. What is the mechanism of action of RDEA119/BAY 869766 in targeting MEK1/2, and how does its allosteric inhibition differ from ATP-competitive inhibitors?
RDEA119/BAY 869766 is a non-ATP-competitive, selective allosteric inhibitor that binds to a pocket distinct from the ATP-binding site in MEK1/2, inducing conformational changes that prevent ERK phosphorylation . This specificity reduces off-target effects compared to ATP-competitive inhibitors. Methodologically, confirmatory assays should include Western blotting for pERK suppression and cellular proliferation assays (e.g., MTT) in MEK-dependent cancer lines (e.g., A375 melanoma) .
Q. How do in vitro IC50 values of RDEA119/BAY 869766 (19–47 nM) translate to effective dosing in preclinical models?
In vivo efficacy requires maintaining plasma concentrations above the IC50 threshold through optimized dosing schedules. Pharmacokinetic (PK) studies in xenograft models show that twice-daily dosing (e.g., 25–50 mg/kg) achieves sustained MEK inhibition, correlating with tumor growth suppression (54–68% TGI in A375 models) . Researchers should perform PK/PD modeling to align trough drug levels with target engagement metrics (e.g., pERK reduction) .
Q. What analytical techniques are essential for validating target engagement of RDEA119/BAY 869766 in cellular assays?
Key methods include:
- Western blotting : Quantify pERK suppression in treated vs. control cells .
- Flow cytometry : Assess G1-phase cell cycle arrest via propidium iodide staining .
- ELISA : Measure downstream biomarkers like cyclin D1 or S6 ribosomal protein phosphorylation .
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating RDEA119/BAY 869766 in orthotopic vs. subcutaneous xenograft models?
Orthotopic models (e.g., Panc02 pancreatic cancer) better replicate tumor-microenvironment interactions and metastatic spread than subcutaneous models. Key considerations:
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of MEK inhibitors like RDEA119/BAY 869766?
Discrepancies often arise from tumor microenvironment heterogeneity or compensatory signaling. Strategies include:
Q. What methodologies are recommended for assessing synergistic effects between RDEA119/BAY 869766 and mTOR inhibitors in pancreatic cancer models?
Use the Chou-Talalay combination index (CI) method:
Q. What strategies are effective in overcoming resistance to MEK inhibition observed in long-term RDEA119/BAY 869766 treatment?
Resistance mechanisms include RAF isoform switching or ERK reactivation. Approaches:
- Intermittent dosing : Prevent adaptive feedback by cycling MEK inhibition with drug holidays .
- Vertical pathway inhibition : Combine with ERK or RAF inhibitors (e.g., PLX4032) .
- CRISPR screening : Identify synthetic lethal partners (e.g., DUSP6 loss sensitizes cells to MEKi) .
Q. How should pharmacokinetic-pharmacodynamic modeling be applied to optimize dosing schedules for RDEA119/BAY 869766?
Q. What criteria determine the selection of patient-derived xenograft (PDX) models for testing RDEA119/BAY 869766 efficacy?
Prioritize models with:
Q. What statistical approaches are most appropriate for analyzing tumor growth inhibition data from combination therapy studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
